molecular formula C21H30N2O4 B1383172 tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1445951-36-9

tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1383172
CAS No.: 1445951-36-9
M. Wt: 374.5 g/mol
InChI Key: LIDJQARDHLMCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate is a sophisticated synthetic intermediate of significant value in medicinal chemistry and drug discovery research. Its core structure features the 7-azaspiro[3.5]nonane scaffold, a rigid, three-dimensional spirocyclic system that is highly prized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. This compound is strategically functionalized with two orthogonal protecting groups: the tert-butyloxycarbonyl (Boc) group on the secondary amine and the benzyloxycarbonyl (Cbz) group on the primary amine. This duality makes it a versatile building block for the synthesis of complex molecules , particularly in the construction of compound libraries for high-throughput screening. The primary research application of this reagent lies in its use as a precursor for the synthesis of diverse 7-azaspiro[3.5]nonane derivatives, which are investigated as potential pharmacophores for various biological targets. The spirocyclic framework is often explored in the design of inhibitors for enzymes like kinases and proteases , where its three-dimensionality can confer enhanced selectivity and metabolic stability compared to flat aromatic systems. Researchers utilize this compound to efficiently introduce a constrained, amine-functionalized spirocycle into larger molecular architectures, facilitating structure-activity relationship (SAR) studies aimed at optimizing potency and drug-like properties in lead optimization campaigns.

Properties

IUPAC Name

tert-butyl 2-(phenylmethoxycarbonylamino)-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-20(2,3)27-19(25)23-11-9-21(10-12-23)13-17(14-21)22-18(24)26-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDJQARDHLMCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl ester group , a benzyloxycarbonyl amino group , and a carboxylate functionality . Its molecular formula is C17_{17}H24_{24}N2_{2}O4_{4}, with a molecular weight of approximately 320.39 g/mol. The spirocyclic framework includes a nitrogen atom, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC17_{17}H24_{24}N2_{2}O4_{4}
Molecular Weight320.39 g/mol
Structure TypeSpirocyclic

The biological activity of this compound is primarily linked to its interactions with specific protein targets, such as kinases involved in cell signaling pathways. Studies suggest that compounds with similar structures can act as inhibitors of various protein kinases, which are critical in cancer progression and other diseases.

Pharmacological Studies

  • Inhibition of Protein Kinases : Research indicates that derivatives of spirocyclic compounds can effectively inhibit protein kinases, which play significant roles in cell proliferation and survival. For instance, diazaspirocycles have been evaluated for their ability to target the ATP-binding site of protein kinases, showing promising results in preclinical models .
  • Anticancer Activity : The compound's potential as an anticancer agent has been explored through various assays measuring cell viability and proliferation in cancer cell lines. Initial findings suggest that it may induce apoptosis in specific cancer types, although further studies are needed to elucidate the exact mechanisms involved.
  • Neuroprotective Effects : Some studies have indicated that related compounds exhibit neuroprotective properties, suggesting that this compound might also have applications in neurodegenerative diseases.

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing similar spirocyclic compounds and evaluating their biological activities demonstrated that modifications to the benzyloxycarbonyl group could enhance inhibitory effects on certain kinases . This highlights the importance of structural variations in optimizing biological activity.
  • Comparative Analysis : In comparative studies with other azaspiro compounds, this compound showed superior potency against specific cancer cell lines, indicating its potential as a lead compound for further development.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1445951-36-9
  • Molecular Formula : C₂₁H₂₉N₃O₅
  • Molecular Weight : 374.48 g/mol
  • Structure: Features a 7-azaspiro[3.5]nonane core with a tert-butyl carbamate group at position 7 and a benzyloxycarbonyl (Cbz)-protected amino group at position 2 .

Physicochemical Properties :

  • Purity : ≥98% (lab-grade) .
  • Storage : Long-term storage recommended under inert conditions .

Structural Analogues

Table 1: Structural and Functional Comparisons
Compound Name CAS No. Substituents/Modifications Molecular Weight (g/mol) Key Differences
Target Compound 1445951-36-9 2-(Cbz-amino), 7-tert-butyl carbamate 374.48 Reference
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate 163271-08-7 2-amino (unprotected) 240.30 Lacks Cbz group; higher reactivity for further derivatization
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate 1225276-07-2 2-bromo 317.24 Bromine substituent enables cross-coupling reactions
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate 203662-66-2 2-cyano 250.30 Electron-withdrawing cyano group alters electronic properties
tert-Butyl 4-(Cbz-amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate N/A 1-oxa, 4-(Cbz-amino), spiro[4.4] 376.40 Larger spiro ring (4.4 vs. 3.5) with oxygen heteroatom; impacts solubility

Preparation Methods

Bromocyclization-Based Approach (Approach G)

This approach, adapted from AstraZeneca's protocol, involves the following key steps:

  • Step 1: Formation of cyclic homoallylamine derivatives

    Starting from commercially available or easily synthesized cyclic amines, a homoallylamine intermediate is prepared, often via alkylation or reductive amination.

  • Step 2: Bromocyclization

    The homoallylamine undergoes bromination in the presence of a brominating agent (e.g., N-bromosuccinimide, NBS) under controlled conditions, leading to the formation of a brominated spirocyclic intermediate.

  • Step 3: Debromination and reduction

    Catalytic hydrogenation or metal-mediated reduction (e.g., LiAlH₄) removes the bromine, yielding the amino-spiro compound.

  • Step 4: Protection and esterification

    The amino group is protected with benzyloxycarbonyl (Cbz) via carbamate formation, and the carboxylate is esterified with tert-butyl alcohol using standard esterification conditions, such as DCC or EDC coupling.

  • Step 5: Final purification

    The product is purified via chromatography or crystallization, yielding the target compound with overall yields around 62–67% on multigram scale.

This method is favored for its scalability, relatively high yields, and the use of commercially available reagents, avoiding hazardous or toxic intermediates.

Optimization and Scale-Up Considerations

The original literature method faced challenges such as moderate yields and scale-up issues due to reagent hazards and reaction complexity. To address these, recent modifications include:

  • Replacing in situ generated HBr with a more controlled addition of bromine in dichloromethane, improving yield and safety.
  • Using allylmagnesium chloride instead of allylmagnesium bromide for better availability.
  • Performing the bromocyclization and reduction steps in a one-pot manner to minimize handling and purification steps.
  • Employing catalytic hydrogenolysis for deprotection and reduction, which enhances safety and efficiency.

These improvements resulted in overall yields reaching approximately 66–74%, with high purity and reproducibility.

Alternative Synthetic Approaches

Sakurai and Petasis Reactions

Recent research indicates that cyclic ketones can serve as starting points for constructing the spirocyclic core via:

  • Sakurai reactions: Allylation of cyclic ketones with allylmetal reagents, followed by hydroboration–oxidation to introduce the necessary side chain.
  • Petasis reactions: Multicomponent coupling involving cyclic amines, aldehydes, and boronic acids, enabling diverse substitution patterns.

These methods offer broad substrate scope, especially for functionalized derivatives, and are beneficial for incorporating organosulfur or protected amino groups.

Cyclopropanation and Rearrangement

For specific derivatives, starting from tert-butyl cyclopropanecarboxylate and employing rearrangement strategies can furnish the spirocyclic framework efficiently, especially when traditional routes are limited.

Data Table Summarizing Preparation Methods

Approach Starting Materials Key Reagents Reaction Type Yield (%) Remarks
G (AstraZeneca) Cyclic homoallylamine derivatives NBS, H₂, Pd/C, CbzCl, tert-butyl alcohol Bromocyclization, reduction, protection 62–67 Scalable, high yield, safe reagents
C (Alternative) Cyclic ketones Allylmagnesium chloride, hydroboration reagents Sakurai reaction + hydroboration–oxidation Variable Broad scope, functional group tolerance
E (Rearrangement) Cyclopropanecarboxylate Rearrangement catalysts Cyclopropane rearrangement Not specified Useful for specific derivatives

Research Findings and Practical Insights

  • Reagent Choice: Use of commercially available, less toxic reagents like allylmagnesium chloride improves scalability.
  • Reaction Conditions: Mild conditions for bromocyclization and reduction minimize side reactions.
  • Yield Optimization: One-pot procedures and catalytic hydrogenolysis significantly improve overall yields.
  • Substrate Scope: The methods accommodate various functional groups, including protected amino and organosulfur groups, expanding the utility for medicinal chemistry applications.

Q & A

Q. What are the recommended storage conditions to maintain the stability of this compound during experiments?

Store in tightly closed containers in a dry, well-ventilated environment. Avoid exposure to incompatible materials (e.g., strong oxidizing agents). Stability is maintained at room temperature under inert conditions, as degradation products like carbon monoxide and nitrogen oxides may form under extreme conditions .

Q. What spectroscopic methods are effective for characterizing structural integrity?

Use 1^1H and 13^{13}C NMR to confirm the spirocyclic core and tert-butyl/carbamate functional groups. HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS) validate molecular weight and purity. Column chromatography with solvents like petroleum ether/ethyl acetate (4:1) is recommended for purification .

Q. What personal protective equipment (PPE) is essential during handling?

Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas. Eyewash stations and safety showers must be accessible .

Q. How should accidental exposure (skin/eye contact) be managed?

Immediately rinse affected areas with water for ≥15 minutes. For eye exposure, use an eyewash station and seek medical attention if irritation persists. Contaminated clothing must be removed and disposed of safely .

Q. What solvent systems are compatible for chromatographic purification?

Use mixtures of non-polar (e.g., petroleum ether) and polar aprotic solvents (e.g., ethyl acetate). Adjust ratios based on compound polarity, as demonstrated in photoredox-catalyzed reactions .

Advanced Research Questions

Q. How can contradictory reactivity data in catalytic reactions be resolved?

Systematically vary parameters (catalyst loading, solvent polarity, temperature) and use kinetic profiling. Compare results with structurally analogous spiro compounds (e.g., tert-butyl 7-azaspiro[3.5]nonane derivatives) to identify steric or electronic influences .

Q. What strategies optimize yield in multi-step syntheses?

Implement step-wise monitoring via TLC/HPLC to isolate intermediates. Optimize protecting group strategies (e.g., benzyloxycarbonyl for amine protection) and stoichiometry. For example, tert-butyl spiro intermediates require strict anhydrous conditions to prevent carboxylate hydrolysis .

Q. How does the steric environment of the 7-azaspiro[3.5]nonane core influence nucleophilic substitution?

The spiro architecture imposes significant steric hindrance, directing reactivity to less hindered sites (e.g., the exocyclic amine). Computational modeling (DFT) or X-ray crystallography can map electronic density and predict regioselectivity .

Q. How can decomposition under acidic/basic conditions be mitigated?

Avoid prolonged exposure to pH extremes. Use buffered conditions (pH 6–8) for reactions involving the tert-butyl carbamate group. Monitor stability via 1^1H NMR for unexpected peaks indicating degradation .

Q. What analytical approaches resolve discrepancies in reported biological activity?

Validate assays using orthogonal methods (e.g., SPR vs. enzymatic inhibition). Ensure compound purity via HPLC and control for batch-to-batch variability. Cross-reference with spiro compounds like tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane derivatives to identify structure-activity trends .

Methodological Notes

  • Safety Protocols : Follow GHS guidelines (H302, H315, H319) for handling irritants .
  • Synthetic Optimization : Prioritize inert atmospheres (N2_2/Ar) for moisture-sensitive steps .
  • Data Validation : Use triplicate experiments and statistical analysis (e.g., ANOVA) to address reproducibility issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.